Fukugetin

Description

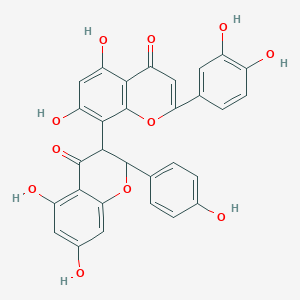

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPWSNIXRDQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Fukugetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukugetin, also known as Morelloflavone, is a naturally occurring biflavonoid found predominantly in plants of the Garcinia genus. Structurally, it is a dimer formed by a C3-C8" linkage between a naringenin (B18129) (flavanone) unit and a luteolin (B72000) (flavone) unit. This unique arrangement confers a range of significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This compound exerts its effects by modulating key cellular signaling pathways, notably inhibiting the Raf/MEK/ERK (MAPK) cascade, a critical pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, spectroscopic characterization, natural sources, biosynthetic origins, and its mechanism of action on the ERK signaling pathway. Detailed experimental methodologies for its isolation and purification are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid characterized by the covalent linkage of two distinct flavonoid monomers: a luteolin moiety and a naringenin moiety. The linkage occurs between the C-3 position of the naringenin unit and the C-8" position of the luteolin unit. Its official IUPAC name is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.

The presence of multiple hydroxyl groups makes this compound a highly polar molecule with significant potential for hydrogen bonding, which influences its solubility and interactions with biological targets. Due to restricted rotation around the interflavanyl C-C bond, this compound can exist as atropisomers, often observed as distinct conformers in NMR spectroscopy at room temperature.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference |

| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

| Synonyms | Morelloflavone | [1] |

| Molecular Formula | C₃₀H₂₀O₁₁ | |

| Molecular Weight | 556.5 g/mol | |

| Exact Mass | 556.100561 Da | |

| CAS Number | 16851-21-1 (for Morelloflavone) | [1] |

| Appearance | Yellow solid/crystals | |

| Classification | Biflavonoid |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the biflavonoid structure, identifying the specific monomeric units, and determining the linkage point. The spectra of this compound, typically recorded in solvents like DMSO-d₆, are complex due to the presence of two distinct flavonoid skeletons and the existence of rotational conformers at room temperature, which can cause signal duplication. A definitive assignment of all proton and carbon signals has been accomplished through 2D NMR experiments (COSY, HMQC, and HMBC).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Major Conformer in DMSO-d₆)

Note: The complete and unequivocally assigned ¹H and ¹³C NMR data for the major conformer of Morelloflavone (this compound) are detailed in the publication by Li, X.C. & Ferreira, D. in Tetrahedron, 2002, 58, 8709-8717. The data presented below are representative chemical shifts compiled from available literature.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Naringenin Moiety | ||

| 2 | ~82.0 | ~5.75 (d, J=12.0) |

| 3 | ~45.0 | ~4.65 (d, J=12.0) |

| 4 | ~197.0 | - |

| 5 | ~164.0 | ~12.20 (s, 5-OH) |

| 6 | ~96.0 | ~5.95 (s) |

| 7 | ~167.0 | - |

| 8 | ~95.0 | ~5.97 (s) |

| 9 (4a) | ~102.0 | - |

| 1' | ~129.0 | - |

| 2', 6' | ~128.0 | ~7.00 (d, J=8.4) |

| 3', 5' | ~115.0 | ~6.41 (d, J=8.4) |

| 4' | ~158.0 | - |

| Luteolin Moiety | ||

| 2" | ~164.0 | - |

| 3" | ~103.0 | ~6.23 (s) |

| 4" | ~182.0 | - |

| 5" | ~161.0 | - |

| 6" | ~99.0 | ~6.25 (s) |

| 7" | ~164.0 | - |

| 8" | ~104.0 | - |

| 9" (4a") | ~104.0 | - |

| 1'" | ~122.0 | - |

| 2'" | ~116.0 | ~7.45 (d, J=2.1) |

| 3'" | ~145.0 | - |

| 4'" | ~149.0 | - |

| 5'" | ~115.0 | ~6.86 (d, J=8.7) |

| 6'" | ~119.0 | ~7.45 (dd, J=8.7, 2.1) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of this compound (C₃₀H₂₀O₁₁). Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns of the flavonoid skeletons. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the molecule into smaller, diagnostic fragments. For a biflavonoid like this compound, the fragmentation is more complex but can provide information about the nature of the individual flavonoid units and the interflavonoid bond.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is primarily isolated from the bark, leaves, and fruits of plants belonging to the Garcinia genus (family Clusiaceae), such as Garcinia subelliptica, Garcinia dulcis, and Garcinia brasiliensis. It has also been identified in other plants, including Platonia insignis.

Biosynthesis Pathway

The biosynthesis of biflavonoids is a branch of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the C-C interflavonoid bond is achieved through an enzymatic oxidative coupling of two flavonoid monomers. Recent research has identified that gymnosperm-specific cytochrome P450 enzymes of the CYP90J family are responsible for catalyzing this dimerization. The proposed mechanism involves a heme-induced diradical coupling, where the enzyme facilitates the formation of radical species on each flavonoid monomer, which then couple to form the C-C bond.[2] For this compound, this involves the specific coupling of a luteolin precursor and a naringenin precursor.

Biological Activity and Signaling Pathways

This compound exhibits a wide array of pharmacological effects, with its anticancer and anti-angiogenic properties being of significant interest. A primary mechanism of action is the inhibition of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth and angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a common upstream activator of this pathway in endothelial cells. Studies have shown that this compound (Morelloflavone) effectively inhibits the VEGF-induced phosphorylation, and therefore activation, of key kinases in this cascade, including Raf, MEK, and ERK.[2] Importantly, this inhibition occurs downstream of the VEGF receptor (VEGFR2), as this compound does not block the initial activation of the receptor itself.[2] By disrupting this pathway, this compound can suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis.

Experimental Protocols: Isolation and Purification

The following protocol describes a general methodology for the isolation of this compound from plant material, such as the leaves of Garcinia subelliptica.

Extraction

-

Drying and Grinding: Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered material with acetone (B3395972) at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation (Silica Gel Chromatography):

-

Apply the crude extract to a silica (B1680970) gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

Subject the this compound-rich fractions to size exclusion chromatography on a Sephadex LH-20 column.

-

Elute with a suitable solvent, typically methanol (B129727), to separate compounds based on molecular size and to remove pigments and polymeric material.

-

-

Reverse-Phase Chromatography (ODS):

-

Further purify the resulting fractions using reverse-phase column chromatography on octadecyl silica (ODS).

-

Elute with a gradient of water and methanol or acetonitrile, starting with a high concentration of water and gradually increasing the organic solvent concentration.

-

-

Final Purification (Preparative HPLC):

-

For obtaining high-purity this compound, perform preparative High-Performance Liquid Chromatography (HPLC) on the most enriched fractions.

-

Utilize a reverse-phase column (e.g., C18) with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak corresponding to this compound.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using NMR spectroscopy and Mass Spectrometry as described in Section 2.

-

References

Fukugetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukugetin, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details the experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its potential therapeutic applications. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams generated using the DOT language.

Discovery and Structural Elucidation

This compound was first isolated in 1970 by M. Konoshima and Y. Ikeshiro from the bark of Garcinia spicata Hook. F.[1]. The structure of this novel biflavonoid was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard techniques for the characterization of natural products[2][3][4][5][6].

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genus Garcinia (family Clusiaceae). It has been identified in various parts of these plants, including the leaves, fruits, and stem bark.

Table 1: Quantitative Analysis of this compound in Various Garcinia Species

| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Yield | Reference(s) |

| Garcinia subelliptica | Ripe Seeds | Not Specified | Not Specified | ~10x higher than in green seeds | [7] |

| Garcinia subelliptica | Stem Bark | Not Specified | Not Specified | First isolation source | [7][8] |

| Garcinia brasiliensis | Fruits | Ethyl Acetate (B1210297) Extraction | HPLC-DAD | 44.95 mg/g (in ethyl acetate fraction) | [9] |

| Garcinia brasiliensis | Fruits | Not Specified | Not Specified | Identified as a constituent | [10][11] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies described in the scientific literature for the extraction and isolation of this compound from Garcinia species[2][12][13][14].

3.1.1. Plant Material Preparation:

-

Collect the desired plant material (e.g., fruits, leaves, or stem bark) of a this compound-containing species such as Garcinia brasiliensis.

-

Air-dry the plant material in a shaded, well-ventilated area until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

3.1.2. Solvent Extraction:

-

Perform a sequential extraction using solvents of increasing polarity to remove unwanted compounds. A common sequence is n-hexane followed by ethyl acetate.

-

Macerate the powdered plant material in n-hexane for 24-48 hours at room temperature to remove non-polar constituents.

-

Filter the mixture and discard the n-hexane extract.

-

Dry the plant residue and subsequently macerate it with ethyl acetate for 24-48 hours at room temperature. This compound is soluble in ethyl acetate.

-

Filter the mixture and collect the ethyl acetate extract.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Chromatographic Purification:

-

Subject the crude ethyl acetate extract to column chromatography for purification.

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable non-polar solvent such as n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate them.

-

Further purify the combined fractions by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the quantitative analysis of this compound in plant extracts, based on established HPLC methods for flavonoids[9][15][16][17][18][19].

3.2.1. Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh the plant extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically water with an acidifier (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) or UV detector at a wavelength where this compound shows maximum absorbance.

-

Injection Volume: 10-20 µL.

3.2.3. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to interact with and modulate several key signaling pathways implicated in various physiological and pathological processes.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis. Its dysregulation is often associated with cancer. This compound has been identified as an inhibitor of this pathway.

Inhibition of Kallikreins

Human tissue kallikreins are a group of serine proteases involved in various physiological and pathological processes, including inflammation and cancer. This compound has been shown to be a mixed-type inhibitor of kallikrein 1 (KLK1) and kallikrein 2 (KLK2)[20].

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is linked to various inflammatory diseases and cancer. Flavonoids, in general, are known to inhibit the NF-κB pathway, and this compound is being investigated for similar properties.

Conclusion

This compound, a biflavonoid primarily sourced from the Garcinia genus, continues to be a molecule of high interest for its potential therapeutic applications. This guide has provided a comprehensive overview of its discovery, natural origins, and methods for its study. The elucidation of its interactions with key signaling pathways, such as Wnt/β-catenin, kallikrein, and NF-κB, opens avenues for further research into its efficacy in treating a range of diseases, including cancer and inflammatory disorders. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for the scientific community engaged in natural product research and drug development.

References

- 1. Fukugiside, the first biflavonoid glycoside from Garcinia spicata hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Garcinia subelliptica Merr. (Fukugi): A multipurpose coastal tree with promising medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating four modes of extraction to analyze bioactive compounds in Garcinia brasiliensis (bacupari) by high-performance liquid chromatography diode-array detection (HPLC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ijcrt.org [ijcrt.org]

- 14. phcogj.com [phcogj.com]

- 15. scienggj.org [scienggj.org]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phcogres.com [phcogres.com]

- 19. japsonline.com [japsonline.com]

- 20. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Fukugetin in Garcinia: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Putative Enzymatic Mechanisms, and Methodologies for Investigation

Abstract

Fukugetin, a prominent biflavonoid found in various species of the Garcinia genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development endeavors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, commencing with the well-established flavonoid pathway that yields its monomeric precursor, naringenin (B18129). It further delves into the putative final step: the oxidative coupling of two naringenin molecules to form the dimeric this compound. This guide synthesizes the current understanding of the potential enzymatic players, such as peroxidases and laccases, in this crucial dimerization process. While specific quantitative data on enzyme kinetics and precursor concentrations for this compound biosynthesis remain scarce, this document presents a framework of general experimental protocols for flavonoid quantification and enzyme activity assays, providing a valuable resource for researchers aiming to elucidate the intricacies of this compound formation in Garcinia.

Introduction

The genus Garcinia is a rich source of a diverse array of secondary metabolites, including xanthones, benzophenones, and a significant class of compounds known as biflavonoids. Among these, this compound (3',8''-bi-naringenin) stands out due to its reported biological activities. The biosynthesis of such complex molecules is a multi-step enzymatic process. This guide focuses on elucidating the biosynthetic route to this compound, providing researchers in natural product chemistry, plant biochemistry, and drug development with a detailed technical overview.

The General Flavonoid Biosynthesis Pathway: The Genesis of Naringenin

The journey to this compound begins with the well-characterized flavonoid biosynthesis pathway, which produces the monomeric flavanone, naringenin. This pathway is initiated from the primary metabolites L-phenylalanine and malonyl-CoA.

The key enzymatic steps leading to naringenin are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

Fukugetin: A Technical Guide to its Mechanism of Action as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the protease inhibitory activity of fukugetin, a biflavonoid isolated from Garcinia brasiliensis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action and experimental workflows.

Core Mechanism of Action

This compound has demonstrated significant inhibitory activity against both cysteine and serine proteases. Its mechanism is characterized by slow, reversible inhibition, and the specific type of inhibition varies depending on the target protease.

Inhibition of Cysteine Proteases

This compound is a potent inhibitor of cysteine proteases such as cruzain, the major cysteine protease of Trypanosoma cruzi, and papain.[1][2] Kinetic analyses have revealed that this compound acts as a slow, reversible inhibitor for both enzymes.[1][2]

The inhibition of cruzain is notably faster and more potent than that of papain.[1][2] Lineweaver-Burk plot analysis indicates a partial competitive inhibition mechanism for cruzain.[1][2] For papain, the mechanism is described as hyperbolic mixed-type inhibition .[1][2]

Molecular docking studies suggest that this compound binds to the S2 and S3 pockets of these proteases through a combination of hydrophobic interactions and hydrogen bonds.[1][2]

Inhibition of Serine Proteases

This compound also exhibits inhibitory activity against human tissue kallikreins (KLK1 and KLK2), which are serine proteases. The mechanism of inhibition for these enzymes is characterized as mixed-type .[3] This class of inhibitors is of growing interest for its potential to selectively modulate enzyme activity against specific substrates.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against various proteases.

| Target Protease | Protease Class | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |

| Cruzain | Cysteine Protease | 7 | 1.1 | Slow, Reversible, Partial Competitive | [1][2] |

| Papain | Cysteine Protease | - | 13.4 | Slow, Reversible, Hyperbolic Mixed-Type | [1][2] |

| Human Kallikrein 1 (KLK1) | Serine Protease | - | - | Mixed-Type | [3] |

| Human Kallikrein 2 (KLK2) | Serine Protease | - | - | Mixed-Type | [3] |

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound's interaction with proteases and the general workflow for identifying and characterizing protease inhibitors.

Caption: this compound's inhibitory mechanisms against different protease classes.

Caption: A typical workflow for characterizing a protease inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's protease inhibitory action.

Cysteine Protease Inhibition Assay (IC50 Determination)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound against a cysteine protease like cruzain or papain using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., cruzain, papain)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 5 mM DTT, and 1 mM EDTA.[4]

-

Fluorogenic substrate: e.g., Cbz-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).

-

96-well black microplate.

-

Fluorescence plate reader with excitation/emission wavelengths of ~380/460 nm.[4]

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations in the assay.

-

Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.

-

Prepare the enzyme solution in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the measurement period.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add 50 µL of the different this compound dilutions.

-

Include a "no inhibitor" control (enzyme with Assay Buffer) and a "no enzyme" blank (Assay Buffer only).

-

Add 25 µL of the enzyme solution to each well (except the blank).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.[5]

-

-

Initiate and Measure Reaction:

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Enzyme Kinetics and Lineweaver-Burk Plot Analysis

This protocol outlines the procedure to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.

Materials:

-

Same as for the IC50 determination.

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. A typical range would be 0.5 to 10 times the Km value.

-

Prepare several fixed concentrations of this compound.

-

In a 96-well plate, set up reactions containing a fixed concentration of the enzyme, a varying concentration of the substrate, and a fixed concentration of this compound.

-

Include a control set of reactions with no inhibitor.

-

-

Measure Reaction Rates:

-

Initiate the reactions by adding the enzyme and immediately measure the initial reaction rates (V₀) for each substrate and inhibitor concentration as described above.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

-

Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

-

The data for the uninhibited reaction should yield a straight line.

-

The pattern of the lines for the inhibited reactions relative to the uninhibited reaction will indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[6][7]

-

From the intercepts and slopes of these lines, the apparent Vmax and Km values can be determined. These values can then be used in secondary plots (e.g., slope versus inhibitor concentration) to calculate the Ki.[2]

-

Molecular Docking

This section provides a general workflow for performing molecular docking to predict the binding mode of this compound to a target protease.

Software and Tools:

-

Molecular docking software (e.g., AutoDock, Glide, DOCK).[8][9][10]

-

Molecular visualization software (e.g., PyMOL, Chimera).

-

Protein Data Bank (PDB) for the 3D structure of the target protease.

-

A 3D structure of this compound (can be generated from its 2D structure).

General Workflow:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protease from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of this compound and optimize its geometry. Define its rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the protease. The active site can be identified from the literature or by the location of a co-crystallized ligand in the PDB structure.

-

-

Docking Simulation:

-

Run the docking algorithm to sample different conformations, positions, and orientations of this compound within the defined grid box.

-

The program will score each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protease's active site.[8]

-

Conclusion and Future Directions

This compound is a promising natural product with potent inhibitory activity against clinically relevant proteases. Its multifaceted mechanism of action, including partial competitive, mixed-type, and slow, reversible inhibition, makes it an interesting scaffold for the development of novel therapeutics. While its activity against cysteine and serine proteases is well-documented, further research is warranted to explore its inhibitory potential against other protease families, such as viral proteases (e.g., SARS-CoV-2 main protease), which could open new avenues for its therapeutic application. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other potential protease inhibitors.

References

- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A Computational Study to Identify Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) from Eucalyptus Active Compounds [mdpi.com]

Spectroscopic Profile of Fukugetin: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of the Bioactive Biflavonoid Fukugetin (Morelloflavone)

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a naturally occurring biflavonoid also known as Morelloflavone. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical characterization of this potent bioactive compound. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.

Introduction to this compound (Morelloflavone)

This compound is a biflavonoid consisting of a naringenin (B18129) moiety linked to a luteolin (B72000) moiety. It is primarily isolated from plants of the Garcinia genus. Possessing a complex and stereochemically rich structure, detailed spectroscopic analysis is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, which exists as a mixture of two slowly interconverting atropisomers at room temperature, NMR spectra can be complex, often showing two sets of signals for the major and minor conformers. The data presented below is for the major conformer in two common deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and Acetone-d6.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data (δ in ppm, J in Hz) for this compound (Major Conformer)

| Position | Acetone-d6 | DMSO-d6 |

| H-2 | 5.86 (d, 12.1) | 5.92 (d, 12.0) |

| H-3 | 4.99 (d, 12.1) | 4.92 (d, 12.0) |

| H-6 | 6.02 (s) | 5.90 (s) |

| H-8 | 6.02 (s) | 5.90 (s) |

| H-2' | 7.24 (d, 8.3) | 7.18 (d, 8.5) |

| H-3' | 6.53 (d, 8.3) | 6.69 (d, 8.5) |

| H-5' | 6.53 (d, 8.3) | 6.69 (d, 8.5) |

| H-6' | 7.24 (d, 8.3) | 7.18 (d, 8.5) |

| H-3'' | 6.47 (s) | 6.45 (s) |

| H-6'' | 6.30 (s) | 6.20 (s) |

| H-2''' | 7.50 (s) | 7.42 (s) |

| H-5''' | 7.02 (d, 8.4) | 6.85 (d, 8.3) |

| H-6''' | 7.52 (d, 8.4) | 7.39 (dd, 8.3, 2.1) |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound (Major Conformer)

| Position | Acetone-d6 | DMSO-d6 |

| C-2 | 80.1 | 79.4 |

| C-3 | 47.9 | 47.1 |

| C-4 | 198.3 | 197.8 |

| C-4a | 102.0 | 101.9 |

| C-5 | 164.7 | 164.2 |

| C-6 | 96.7 | 96.1 |

| C-7 | 167.8 | 167.3 |

| C-8 | 95.8 | 95.2 |

| C-8a | 163.4 | 162.9 |

| C-1' | 130.0 | 129.5 |

| C-2' | 128.9 | 128.5 |

| C-3' | 115.8 | 115.3 |

| C-4' | 158.1 | 157.6 |

| C-5' | 115.8 | 115.3 |

| C-6' | 128.9 | 128.5 |

| C-2'' | 164.8 | 164.3 |

| C-3'' | 103.1 | 102.6 |

| C-4'' | 182.6 | 182.1 |

| C-4a'' | 104.1 | 103.6 |

| C-5'' | 161.9 | 161.4 |

| C-6'' | 99.1 | 98.6 |

| C-7'' | 164.1 | 163.6 |

| C-8'' | 105.1 | 104.6 |

| C-8a'' | 157.9 | 157.4 |

| C-1''' | 122.0 | 121.5 |

| C-2''' | 114.1 | 113.6 |

| C-3''' | 145.9 | 145.4 |

| C-4''' | 148.6 | 148.1 |

| C-5''' | 116.2 | 115.7 |

| C-6''' | 119.4 | 118.9 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | Ion | Observed m/z | Calculated m/z | Formula |

| ESI- | [M-H]⁻ | 555.0882 | 555.0871 | C₃₀H₁₉O₁₁ |

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| 555.09 | 435.06 | C₇H₄O₃ (Retro-Diels-Alder fragmentation) |

| 555.09 | 407.07 | C₈H₆O₄ (Retro-Diels-Alder fragmentation) |

| 555.09 | 285.04 | C₁₅H₉O₅ (Cleavage of the interflavanoid bond) |

| 555.09 | 269.05 | C₁₅H₉O₄ (Cleavage of the interflavanoid bond) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on common practices for flavonoid analysis.

NMR Spectroscopy

-

Sample Preparation: A sample of isolated this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d6 or Acetone-d6) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d6: δH 2.50, δC 39.52; Acetone-d6: δH 2.05, δC 29.84, 206.26).

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonia (B1221849) to aid ionization.

-

Instrumentation: High-resolution mass spectra are typically acquired on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

ESI-MS Acquisition (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 3.0-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 6-10 L/min at 180-220 °C.

-

Mass Range: m/z 100-1000.

-

-

ESI-MS/MS Acquisition:

-

Precursor Ion Selection: The [M-H]⁻ ion (m/z 555.09) is isolated in the quadrupole.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Ramped or set at specific voltages (e.g., 15-40 eV) to induce fragmentation.

-

Data Acquisition: The fragment ions are analyzed in the TOF or Orbitrap mass analyzer.

-

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Fukugetin: A Technical Guide to its Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukugetin, also known as morelloflavone, is a naturally occurring biflavonoid with a range of promising pharmacological activities, including anticancer and anti-inflammatory properties.[1] A critical parameter for its study and application in research and drug development is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the available data on this compound's solubility, details experimental protocols for its determination, and illustrates its known interactions with key signaling pathways.

This compound and its Significance

This compound is a biflavonoid, a class of plant-derived polyphenolic compounds.[2] It is found in various plant species, including Garcinia dulcis and Garcinia brasiliensis.[3][4] Its complex structure contributes to its biological activity but also influences its solubility characteristics. Understanding its solubility is paramount for designing in vitro and in vivo experiments, developing suitable formulations, and ensuring accurate and reproducible results.

Solubility Profile of this compound

The solubility of this compound, like other flavonoids, is highly dependent on the polarity of the solvent. Generally, flavonoids exhibit poor solubility in water and better solubility in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of laboratory solvents is limited in publicly available literature. However, some data points and qualitative assessments can be compiled.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Notes |

| Water | H₂O | Polar Protic | Predicted: 0.009 g/L[2] | This compound is poorly soluble in water, which can limit its oral bioavailability.[5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | A 10 mM solution can be prepared.[1] | DMSO is a common solvent for preparing stock solutions of this compound for in vitro assays. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available. Generally, flavonoids show moderate solubility in ethanol. | Ethanol-water mixtures are often used for the extraction of flavonoids from plant material. |

| Methanol | CH₃OH | Polar Protic | Data not available. Similar to ethanol, it is a common solvent for flavonoid extraction. | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available. Acetone is often used in the extraction of flavonoids.[6] | |

| Ethyl Acetate (B1210297) | CH₃COOCH₂CH₃ | Moderately Polar | Data not available. Ethyl acetate is frequently used in the purification of flavonoids. |

Note: The provided data is based on available information and may not represent the maximum solubility at equilibrium. Experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility requires standardized experimental protocols. The choice of method depends on the required throughput, accuracy, and the amount of compound available.

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) is used to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A calibration curve with known concentrations of this compound is used to determine the concentration in the sample.

-

Calculation: The solubility is expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where compound availability may be limited, kinetic solubility methods are often employed. These methods are faster but may not reflect true thermodynamic solubility.

Protocol (based on nephelometry or turbidimetry):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Dispense the stock solution into a multi-well plate.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to induce precipitation.

-

Detection: Monitor the formation of precipitate over time using a plate reader that can measure turbidity or light scattering (nephelometry). The concentration at which precipitation is first observed is considered the kinetic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for determining thermodynamic solubility.

This compound in Biological Systems: Signaling Pathway Interactions

This compound's therapeutic potential stems from its ability to modulate specific cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. This compound has been shown to be an inhibitor of this pathway.

Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.

Modulation of the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Morelloflavone (this compound) has been identified as an inhibitor of this pathway.[1]

Caption: this compound's inhibitory action on the ERK signaling pathway.

Conclusion

This compound is a biflavonoid of significant interest to the scientific community. While its poor aqueous solubility presents a challenge, a clear understanding of its solubility in various organic solvents allows for the design of effective experimental strategies. The protocols outlined in this guide provide a framework for the accurate determination of its solubility, and the pathway diagrams offer a visual representation of its molecular mechanisms of action. Further research to establish a comprehensive quantitative solubility profile of this compound in a wider range of pharmaceutically acceptable solvents is warranted to facilitate its development as a potential therapeutic agent.

References

- 1. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]

- 2. Showing Compound Morelloflavone (FDB093560) - FooDB [foodb.ca]

- 3. Morelloflavone - Wikipedia [en.wikipedia.org]

- 4. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Fukugetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukugetin, a biflavonoid predominantly isolated from plants of the Garcinia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, including its enzyme inhibitory, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several classes of enzymes, suggesting its potential as a therapeutic agent for various diseases.

Cysteine Protease Inhibition

This compound exhibits significant inhibitory activity against the cysteine proteases cruzain and papain. Cruzain is a key enzyme in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease.

Quantitative Data: Cysteine Protease Inhibition by this compound

| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Type of Inhibition | Reference |

| Cruzain | 1.1 µM | 7 µM (on T. cruzi extract) | Partial Competitive (Slow Reversible) | [1][2] |

| Papain | 13.4 µM | - | Hyperbolic Mixed-Type (Slow Reversible) | [1][2] |

Experimental Protocol: Cruzain and Papain Inhibition Assay

This protocol is adapted from studies investigating the inhibition of cruzain and papain by this compound.[1][2]

-

Enzyme and Substrate Preparation:

-

Recombinant cruzain and papain are used.

-

A fluorogenic peptide substrate, such as Cbz-Phe-Arg-MCA, is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA).

-

-

Inhibition Assay:

-

The enzyme (cruzain or papain) is pre-incubated with varying concentrations of this compound in the assay buffer at 25°C.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored over time using a spectrofluorometer (excitation ~380 nm, emission ~460 nm).

-

-

Kinetic Analysis:

-

The initial velocities of the enzymatic reaction at different substrate and inhibitor concentrations are determined.

-

Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) are generated to determine the type of inhibition.

-

The inhibition constant (Kᵢ) is calculated from the kinetic data.

-

Human Tissue Kallikrein Inhibition

This compound has been shown to be a mixed-type inhibitor of human tissue kallikreins KLK1 and KLK2, which are involved in various physiological and pathological processes, including inflammation and cancer.[3]

Quantitative Data: Human Tissue Kallikrein Inhibition by this compound

| Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition | Reference |

| KLK1 | 3.6 µM | Mixed-Type | [4] |

| KLK2 | 1.6 µM | Mixed-Type | [4] |

Experimental Protocol: Kallikrein Inhibition Assay

This protocol is based on methodologies used to study the inhibition of human tissue kallikreins.[3]

-

Enzyme and Substrate:

-

Recombinant human KLK1 and KLK2 are used.

-

A specific fluorogenic substrate for each kallikrein is utilized.

-

-

Inhibition Assay:

-

The enzyme (KLK1 or KLK2) is incubated with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl).

-

The reaction is started by the addition of the fluorogenic substrate.

-

The change in fluorescence is measured over time to determine the reaction rate.

-

-

Data Analysis:

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The mechanism of inhibition and the Kᵢ value are determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.

-

Anti-inflammatory and Antioxidant Activity

This compound demonstrates notable anti-inflammatory and antioxidant properties, which are crucial for combating a wide range of diseases.

Anti-inflammatory Activity: NF-κB Inhibition

This compound is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, this compound can potentially reduce the production of inflammatory mediators.[5][6][7]

Experimental Protocol: NF-κB Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.[5][8]

-

Cell Culture and Treatment:

-

A suitable cell line, such as RAW 264.7 macrophages, is cultured.

-

Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Inflammation is induced by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

-

NF-κB Activation Analysis:

-

Western Blot: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are assessed by Western blot analysis of cytoplasmic and nuclear extracts.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The reporter gene activity is measured after treatment with this compound and LPS.

-

-

Measurement of Inflammatory Mediators:

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant are quantified using ELISA or Griess assay.

-

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases.

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC₅₀ | Reference |

| DPPH Radical Scavenging | 49.5 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[9]

-

Reagent Preparation:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

-

Assay Procedure:

-

Various concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

-

Anticancer Activity

This compound has demonstrated potential anticancer effects by inhibiting the growth of various cancer cell lines. Its mechanisms of action are thought to involve the modulation of key signaling pathways that control cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Carcinoma | ~22.4 - 50 | [10] |

| HTB-26 | Breast Cancer | ~10 - 50 | [10] |

| PC-3 | Prostate Cancer | ~10 - 50 | [10] |

| HepG2 | Hepatocellular Carcinoma | ~10 - 50 | [10] |

Experimental Protocol: In Vitro Anticancer Activity Assay (e.g., MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cells.

-

Cell Culture:

-

Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment (MTT Assay):

-

After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against H₂O₂-induced cytotoxicity in PC12 cells)

This protocol outlines a method to evaluate the protective effects of this compound against oxidative stress-induced neuronal cell death.[11][12]

-

Cell Culture:

-

PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured.

-

-

Pre-treatment and Induction of Cytotoxicity:

-

PC12 cells are pre-treated with various concentrations of this compound for a defined period.

-

Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the cell culture.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Cell viability is assessed using methods like the MTT assay.

-

Apoptosis Assays: The extent of apoptosis can be measured by techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3).

-

Measurement of Oxidative Stress Markers: The levels of intracellular reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.

-

Key Signaling Pathways Modulated by this compound

This compound's diverse biological activities are attributed to its ability to modulate several critical intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to interact with the Wnt/β-catenin signaling pathway through the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[2][13][14][15] GSK3β is a key enzyme in the "destruction complex" that targets β-catenin for degradation. By inhibiting GSK3β, this compound can lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.

Rho GTPases and ERK Signaling Pathway

While the precise mechanism is still under investigation, this compound is suggested to target Rho GTPases and the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, this compound may exert its anticancer effects.[16]

Extraction and Isolation of this compound

This compound is naturally found in various parts of Garcinia species, particularly Garcinia brasiliensis. The following is a general protocol for its extraction and isolation.[9][17][18]

Experimental Workflow: Extraction and Isolation of this compound

Conclusion

This compound is a promising natural biflavonoid with a wide spectrum of biological activities. Its ability to inhibit key enzymes, modulate critical signaling pathways, and exert anti-inflammatory, antioxidant, anticancer, and neuroprotective effects highlights its significant therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the mechanisms of action of this compound and to accelerate its development as a novel therapeutic agent.

References

- 1. Inhibition of cysteine proteases by a natural biflavone: behavioral evaluation of this compound as papain and cruzain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural flavone this compound as a mixed-type inhibitor for human tissue kallikreins [repositorio.unifesp.br]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baicalin protects PC-12 cells from oxidative stress induced by hydrogen peroxide via anti-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear GSK-3beta inhibits the canonical Wnt signalling pathway in a beta-catenin phosphorylation-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-cascade activation of ERKs and ternary complex factors by Rho family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Fukugetin Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukugetin, a biflavonoid found in the plants of the Garcinia genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its protein targets. We will explore the key protein targets identified to date, summarize the quantitative binding data, provide detailed experimental protocols for computational analyses, and visualize the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers employing computational methods to investigate the therapeutic potential of this compound and other natural products.

Introduction to this compound and In Silico Modeling

This compound (also known as Morelloflavone) is a plant-derived biflavonoid with a complex chemical structure that allows for a multitude of interactions with biological macromolecules. Its therapeutic potential is thought to be mediated through its binding to and modulation of various protein targets. In silico modeling, which encompasses a range of computational techniques, offers a powerful and cost-effective approach to elucidating these protein-ligand interactions at a molecular level.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict the binding poses, affinities, and stability of this compound within the binding sites of its target proteins. These insights are invaluable for understanding its mechanism of action, predicting potential off-target effects, and guiding the design of more potent and selective derivatives.

Identified Protein Targets of this compound

In silico and experimental studies have identified several key protein targets of this compound, implicating its role in various cellular processes. These targets include enzymes involved in inflammation and cancer progression, as well as kinases that are central to critical signaling pathways. A summary of prominent protein targets is presented below.

Table 1: Known and Predicted Protein Targets of this compound

| Target Protein | Protein Family | Biological Function | Therapeutic Relevance |

| Glycogen Synthase Kinase-3β (GSK3β) | Serine/Threonine Kinase | Wnt signaling, cell proliferation, inflammation | Cancer, Neurodegenerative Diseases, Diabetes |

| Casein Kinase 1 (CK1) | Serine/Threonine Kinase | Wnt signaling, circadian rhythm, DNA repair | Cancer, Sleep Disorders |

| Human Tissue Kallikreins (KLK1 & KLK2) | Serine Protease | Blood pressure regulation, inflammation | Hypertension, Inflammatory Diseases |

| Papain | Cysteine Protease | Proteolysis | Model for other cysteine proteases |

| Cruzain | Cysteine Protease | Essential for Trypanosoma cruzi survival | Chagas Disease |

| Rho GTPases | Small GTPase | Angiogenesis, cell migration | Cancer |

| Extracellular signal-regulated kinase (ERK) | Mitogen-activated protein kinase (MAPK) | Cell proliferation, differentiation | Cancer |

| Caspase-9 | Cysteine-aspartic Protease | Apoptosis | Cancer |

| Tumor necrosis factor-alpha (TNF-α) | Cytokine | Inflammation | Inflammatory Diseases, Cancer |

| Estrogen Receptor Alpha (ER-α) | Nuclear Receptor | Hormone signaling | Breast Cancer |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Receptor Tyrosine Kinase | Cell growth and proliferation | Breast Cancer |

Quantitative Binding Data

The affinity of this compound for its protein targets can be quantified using various metrics, including binding energy (kcal/mol) from molecular docking studies and inhibitory concentrations (IC50) or inhibition constants (Ki) from biochemical assays. A summary of available quantitative data is provided in Table 2.

Table 2: Quantitative Binding Affinity of this compound to Protein Targets

| Target Protein | Method | Binding Affinity (kcal/mol) | IC50 / Ki | Reference |

| GSK3β | Biochemical Assay | - | IC50 = 3.2 µM | [1] |

| Cruzain | Biochemical Assay | - | Ki = 1.1 µM | |

| Papain | Biochemical Assay | - | Ki = 13.4 µM | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Viability Assay | - | IC50 = 80 µM | [2] |

| PC-3 (Prostate Cancer Cell Line) | Cell Viability Assay | - | IC50 > 100 µM | [2] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with a protein target.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

-

Define the binding site by creating a grid box encompassing the active site residues. The grid dimensions for a typical flavonoid docking study might be 60 x 60 x 60 Å with a spacing of 0.375 Å[3].

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 5319895)[4].

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or MOE (Molecular Operating Environment).

-

Set the docking parameters. For AutoDock Vina, the Lamarckian Genetic Algorithm is commonly used with parameters such as:

-

Number of GA runs: 50-100

-

Population size: 150

-

Maximum number of evaluations: 2,500,000[3]

-

-

Perform the docking simulation to generate a series of binding poses.

-

-

Analysis of Results:

-

Rank the poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand complex to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Preparation:

-

Use the best-docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box (e.g., cubic or triclinic) and solvate it with a suitable water model (e.g., TIP3P or SPC).

-

Add counter-ions to neutralize the system.

-

-

Force Field and Topology:

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF - General Amber Force Field).

-

Generate the topology and parameter files for both the protein and this compound.

-

-

Simulation Steps:

-

Energy Minimization: Perform a series of energy minimization steps (steepest descent followed by conjugate gradient) to remove steric clashes.

-

Equilibration:

-

NVT Ensemble (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex. A typical NVT equilibration runs for 100-500 picoseconds.

-

NPT Ensemble (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 atm) to ensure the correct density. This is also typically run for several hundred picoseconds to a nanosecond.

-

-

Production Run: Run the simulation without restraints for a desired length of time (e.g., 50-100 nanoseconds or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the protein.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

-

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound has been shown to inhibit GSK3β and CK1, two key kinases in the canonical Wnt signaling pathway. The inhibition of these kinases leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Experimental Workflows

The following diagrams illustrate the typical workflows for molecular docking and molecular dynamics simulations.

Conclusion

In silico modeling provides a powerful and insightful approach to understanding the complex interactions between this compound and its protein targets. The methodologies outlined in this guide, from target identification and molecular docking to molecular dynamics simulations, offer a robust framework for investigating the molecular basis of this compound's therapeutic effects. The continued application of these computational techniques will be instrumental in unlocking the full potential of this compound and other natural products in modern drug discovery. The data and protocols presented herein serve as a valuable resource for researchers in this exciting field, facilitating further exploration and validation of this compound's therapeutic promise.

References

- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morelloflavone | this compound | Flavonoid | Inhibitor | TargetMol [targetmol.com]

- 3. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H20O11 | CID 5319895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fukugetin Molecular Docking: A Technical Guide to In Silico Inhibition Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukugetin, a biflavonoid predominantly found in the plants of the Garcinia genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Among the various methods to elucidate its mechanism of action at a molecular level, in silico molecular docking has emerged as a powerful tool. These computational studies provide crucial insights into the binding interactions between this compound and its protein targets, paving the way for rational drug design and development. This technical guide offers an in-depth overview of this compound molecular docking studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinities